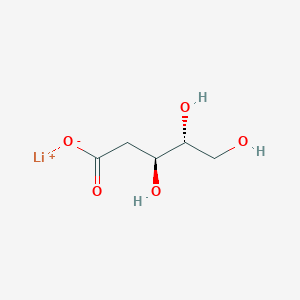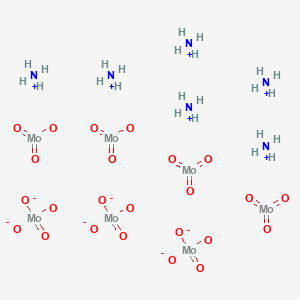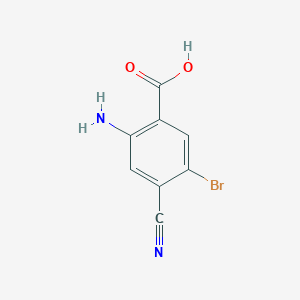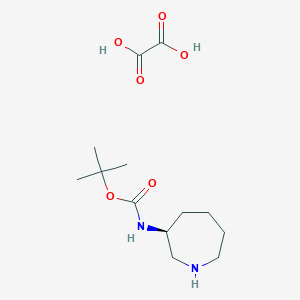
2-Deoxy-D-ribonic acid lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-D-ribonic acid lithium salt, also known as 2-Deoxy-D-erythro-pentonic acid lithium salt, is a chemical compound with the empirical formula C5H10O5 · xLi+. It is the lithium salt form of 2-Deoxy-D-ribonic acid, which is an acid form of deoxyribonate. This compound is interconvertible with 2-Deoxy-ribonolactone and is produced as part of bistranded lesions by DNA damaging agents, ionizing radiation, and organometallic oxidants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Deoxy-D-ribonic acid lithium salt can be synthesized through various chemical reactions. One common method involves the oxidation of 2-deoxyribose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The resulting 2-Deoxy-D-ribonic acid is then neutralized with lithium hydroxide to form the lithium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using advanced reactors and continuous flow systems. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-D-ribonic acid lithium salt undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: It can be reduced to form 2-deoxyribose.
Substitution: It can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions
Major Products Formed
Oxidation: Derivatives such as 2-Deoxy-ribonolactone.
Reduction: 2-deoxyribose.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Deoxy-D-ribonic acid lithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: It is studied for its role in DNA damage and repair mechanisms.
Medicine: It is investigated for its potential therapeutic applications in treating diseases related to DNA damage.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
2-Deoxy-D-ribonic acid lithium salt exerts its effects through its involvement in DNA damage and repair pathways. It is produced as part of bistranded lesions by DNA damaging agents, ionizing radiation, and organometallic oxidants. It acts as a metastable intermediate in DNA damage mediated by copper phenanthroline nucleases and is also formed under anaerobic conditions in the presence of the radiosensitizing agent tirapazamine .
Comparaison Avec Des Composés Similaires
2-Deoxy-D-ribonic acid lithium salt can be compared with other similar compounds such as:
- 1-Deoxy-D-xylulose-5-phosphate sodium salt
- 3-Deoxy-2-keto-6-phosphogluconic acid lithium salt
- 2-C-Methyl-D-erythritol 4-phosphate lithium salt
These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific role in DNA damage and repair mechanisms .
Propriétés
Formule moléculaire |
C5H9LiO5 |
|---|---|
Poids moléculaire |
156.1 g/mol |
Nom IUPAC |
lithium;(3S,4R)-3,4,5-trihydroxypentanoate |
InChI |
InChI=1S/C5H10O5.Li/c6-2-4(8)3(7)1-5(9)10;/h3-4,6-8H,1-2H2,(H,9,10);/q;+1/p-1/t3-,4+;/m0./s1 |
Clé InChI |
WZIPPBIIXKGDHT-RFKZQXLXSA-M |
SMILES isomérique |
[Li+].C([C@@H]([C@@H](CO)O)O)C(=O)[O-] |
SMILES canonique |
[Li+].C(C(C(CO)O)O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12858559.png)

![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)







